3-amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
3-Amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the thienoquinoline family. This compound is characterized by its unique structure, which includes a thienoquinoline core, substituted with amino, methylphenyl, and nitrophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C25H22N4O3S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C25H22N4O3S/c1-14-6-8-15(9-7-14)20-18-4-2-3-5-19(18)28-25-21(20)22(26)23(33-25)24(30)27-16-10-12-17(13-11-16)29(31)32/h6-13H,2-5,26H2,1H3,(H,27,30) |
InChI Key |
NCPRACOLPUHRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and 2-chloroquinoline, under specific conditions to form the thienoquinoline core.
Substitution Reactions:
Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aryl halides with palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-benzo[b]pyran Derivatives: These compounds share structural similarities and are known for their biological activities.
Thieno[2,3-b]quinoline Derivatives:
Uniqueness
3-Amino-4-(4-methylphenyl)-N-(4-nitrophenyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methylphenyl, and nitrophenyl groups contributes to its versatility and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
